![molecular formula C21H23NO4S B2356304 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido CAS No. 2097897-87-3](/img/structure/B2356304.png)
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido
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Overview
Description
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido (hereafter referred to as 'Compound X') is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Polysubstituted Pyrroles : A method for the synthesis of polysubstituted pyrrole derivatives, which could potentially utilize compounds like 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido, has been developed. This involves intermolecular cycloaddition in an aqueous medium using surfactants, providing a green chemistry approach (Kumar, Rāmānand, & Tadigoppula, 2017).
- Cascade Reactions for 2-Sulfonylbenzo[b]furans : A study describes a copper/silver-mediated cascade reaction that could be applicable to the synthesis of compounds like this compound. This reaction is used for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates (Li & Liu, 2014).
Biological and Pharmaceutical Applications
- Antimicrobial and Antifungal Activity : Research indicates that certain furan and sulfonamide derivatives show significant antimicrobial and antifungal activity. This suggests potential biological applications for compounds structurally related to this compound (Sari et al., 2017).
- Anti-Inflammatory and Antithrombotic Drug Development : A study explored the docking of new 4-(2-phenyltetrahydrofuran-3-yl) benzene sulfonamide analogs, which are structurally related to the compound , against human cyclooxygenase-2, lipoxygenase, thromboxane synthase, and prostacyclin synthase enzymes. This research is part of an effort to develop potent anti-inflammatory and antithrombotic drugs (Sekhar et al., 2009).
Mechanism of Action
Mode of Action
It’s known that furan derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it’s possible that this compound may interact with multiple targets leading to a variety of biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with furan derivatives, it’s likely that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . Therefore, the bioavailability of this compound may be influenced by the pH of the biological environment.
Result of Action
Based on the known biological activities of furan derivatives, it’s possible that this compound may have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of reaction of this compound .
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-14-11-16(3)21(12-15(14)2)27(24,25)22-13-19(23)17-6-8-18(9-7-17)20-5-4-10-26-20/h4-12,19,22-23H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIFONJIWQRITF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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